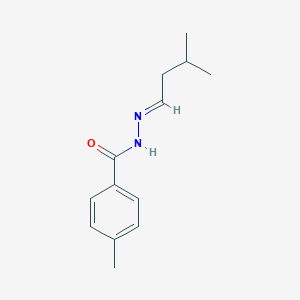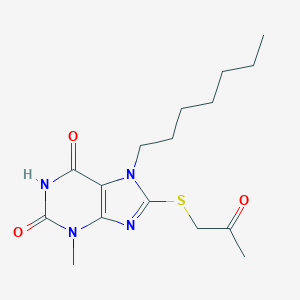![molecular formula C16H17N3O6S B404183 N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B404183.png)
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is a complex organic compound with the molecular formula C16H17N3O6S. This compound is characterized by the presence of nitro groups and a sulfonyl group attached to a benzene ring, along with a butylamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline typically involves multiple steps:
Sulfonation: The sulfonyl group is introduced via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is used in various scientific research fields:
Mechanism of Action
The mechanism of action of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or activation of enzymatic activity . The butylamine side chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline .
- 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride .
Uniqueness
This compound is unique due to its combination of nitro, sulfonyl, and butylamine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H17N3O6S |
|---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
N-butyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline |
InChI |
InChI=1S/C16H17N3O6S/c1-2-3-9-17-15-8-7-14(11-16(15)19(22)23)26(24,25)13-6-4-5-12(10-13)18(20)21/h4-8,10-11,17H,2-3,9H2,1H3 |
InChI Key |
FORFOHRRYXEDIH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE](/img/structure/B404103.png)

![pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B404105.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404108.png)


![8-[(3-chloro-2-butenyl)sulfanyl]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404112.png)
![7-(3-chloro-2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404113.png)





